molecular formula C20H15F3N4O2S B2715810 N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251687-25-8

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2715810
CAS No.: 1251687-25-8
M. Wt: 432.42
InChI Key: RGXCZWMIZLFZGD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a quinoxalinone core, a piperazine ring, and a chlorophenoxyacetyl group. It has been studied for its biological activities and potential therapeutic uses.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic uses, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

    Target of action

    Erastin’s primary targets are mitochondrial voltage-dependent anion channels (VDAC) .

    Mode of action

    Erastin binds to VDAC and alters its gating, which leads to an oxidative, non-apoptotic cell death in several human tumors harboring activating mutations in the RAS-RAF-MEK signaling .

    Biochemical pathways

    The affected pathway is the RAS-RAF-MEK signaling pathway. The alteration in VDAC gating by Erastin leads to changes in this pathway, resulting in cell death .

    Result of action

    The molecular and cellular effects of Erastin’s action include the induction of an oxidative, non-apoptotic cell death in certain human tumors .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on the potential hazards .

Future Directions

The future directions for this compound would likely involve further studies to elucidate its potential biological activities and applications. This could include in vitro and in vivo studies, as well as further exploration of its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the quinoxalinone intermediate.

    Attachment of the Chlorophenoxyacetyl Group: The final step involves the acylation of the piperazine nitrogen with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoxalinone core to a dihydroquinoxaline derivative.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and triethylamine.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Substituted quinoxalinone derivatives with various functional groups.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-19(3-2-10-26(13)20)30(28,29)27(12-14-4-6-15(21)7-5-14)16-8-9-17(22)18(23)11-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXCZWMIZLFZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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